molecular formula C34H42N4O7S B13856876 (2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid

(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid

Cat. No.: B13856876
M. Wt: 660.7 g/mol
InChI Key: BFJCZZDJBJKJFA-PHRVXMGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is a labeled amino acid derivative used in various scientific research applications. It is a stable isotope-labeled compound, where carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This labeling allows for precise tracking and analysis in biochemical and molecular biology studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative involves multiple steps:

    Fmoc Protection: The amino group of L-Arginine is protected using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted reactions.

    Isotope Labeling: The carbon and nitrogen atoms in the arginine molecule are replaced with carbon-13 and nitrogen-15 isotopes.

    Pbf Protection: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to ensure selective reactions.

    Sodium Salt Formation: The final product is converted into its sodium salt form for enhanced stability and solubility.

Industrial Production Methods

Industrial production of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the labeled arginine derivative using automated peptide synthesizers.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the compound to achieve high isotopic purity.

    Quality Control: Rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, ensure the compound’s purity and isotopic labeling efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative undergoes various chemical reactions, including:

    Oxidation: The guanidino group can be oxidized to form urea derivatives.

    Reduction: The compound can undergo reduction reactions to form secondary amines.

    Substitution: The Fmoc and Pbf protecting groups can be selectively removed under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Pbf removal.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Secondary amines.

    Substitution: Deprotected arginine derivatives.

Scientific Research Applications

L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is widely used in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and for studying reaction mechanisms.

    Biology: Employed in stable isotope labeling for mass spectrometry-based proteomics to study protein dynamics and interactions.

    Medicine: Utilized in metabolic studies to trace arginine metabolism and its role in nitric oxide production.

    Industry: Applied in the development of diagnostic assays and therapeutic peptides.

Mechanism of Action

The mechanism of action of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative involves its incorporation into peptides and proteins. The labeled isotopes allow for precise tracking and quantification using mass spectrometry. The compound targets specific molecular pathways, such as nitric oxide synthesis, by serving as a precursor for nitric oxide production.

Comparison with Similar Compounds

L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative is unique due to its dual isotope labeling and specific protecting groups. Similar compounds include:

    L-Arginine-13C6,15N4: Labeled arginine without protecting groups.

    L-Arginine Na-Fmoc-Nw-Pbf: Non-labeled arginine with Fmoc and Pbf protecting groups.

    L-Arginine-13C6: Arginine labeled with carbon-13 only.

    L-Arginine-15N4: Arginine labeled with nitrogen-15 only.

The dual labeling of L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative provides enhanced sensitivity and specificity in analytical applications compared to single-labeled or non-labeled derivatives.

Properties

Molecular Formula

C34H42N4O7S

Molecular Weight

660.7 g/mol

IUPAC Name

(2S)-2-(9,9a-dihydro-4aH-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C34H42N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,22,24,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t22?,24?,27?,28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1

InChI Key

BFJCZZDJBJKJFA-PHRVXMGYSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)[15NH2])C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4C=CC=CC4C5=CC=CC=C35)N)C

Origin of Product

United States

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